molecular formula C16H8Cl3NO B12710191 3-Quinolinecarbonyl chloride, 4,8-dichloro-2-phenyl- CAS No. 93663-85-5

3-Quinolinecarbonyl chloride, 4,8-dichloro-2-phenyl-

Cat. No.: B12710191
CAS No.: 93663-85-5
M. Wt: 336.6 g/mol
InChI Key: WEJVKMYZELTUGH-UHFFFAOYSA-N
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Description

3-Quinolinecarbonyl chloride, 4,8-dichloro-2-phenyl- is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of two chlorine atoms at positions 4 and 8, and a phenyl group at position 2 on the quinoline ring, along with a carbonyl chloride functional group at position 3.

Preparation Methods

The synthesis of 3-Quinolinecarbonyl chloride, 4,8-dichloro-2-phenyl- typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

3-Quinolinecarbonyl chloride, 4,8-dichloro-2-phenyl- undergoes various chemical reactions, including:

Scientific Research Applications

3-Quinolinecarbonyl chloride, 4,8-dichloro-2-phenyl- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various quinoline-based compounds.

    Biology: Quinoline derivatives are studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored for its potential use in drug development, particularly in designing molecules with therapeutic effects.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Quinolinecarbonyl chloride, 4,8-dichloro-2-phenyl- involves its interaction with specific molecular targets. The carbonyl chloride group is reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The chlorine atoms and phenyl group contribute to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Similar compounds to 3-Quinolinecarbonyl chloride, 4,8-dichloro-2-phenyl- include:

Properties

CAS No.

93663-85-5

Molecular Formula

C16H8Cl3NO

Molecular Weight

336.6 g/mol

IUPAC Name

4,8-dichloro-2-phenylquinoline-3-carbonyl chloride

InChI

InChI=1S/C16H8Cl3NO/c17-11-8-4-7-10-13(18)12(16(19)21)14(20-15(10)11)9-5-2-1-3-6-9/h1-8H

InChI Key

WEJVKMYZELTUGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2C(=O)Cl)Cl

Origin of Product

United States

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